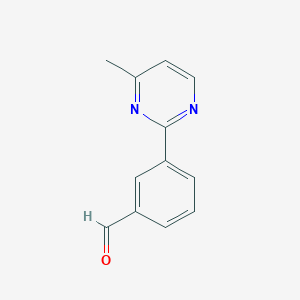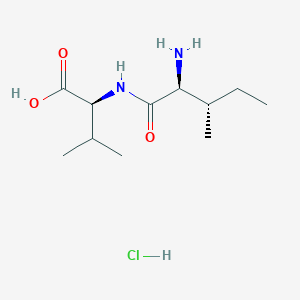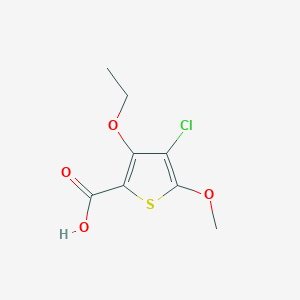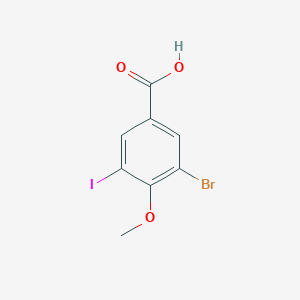
3-(4-Methylpyrimidin-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpyrimidin-2-yl)benzaldehyde is an organic compound with the molecular formula C12H10N2O It is characterized by a benzaldehyde moiety substituted with a 4-methylpyrimidin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpyrimidin-2-yl)benzaldehyde typically involves the reaction of 4-methylpyrimidine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products:
Oxidation: 3-(4-Methylpyrimidin-2-yl)benzoic acid.
Reduction: 3-(4-Methylpyrimidin-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methylpyrimidin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Methylpyrimidin-2-yl)benzaldehyde
- 3-(4-Chloropyrimidin-2-yl)benzaldehyde
- 3-(4-Methoxypyrimidin-2-yl)benzaldehyde
Comparison: 3-(4-Methylpyrimidin-2-yl)benzaldehyde is unique due to the presence of the 4-methyl group on the pyrimidine ring, which can influence its reactivity and binding properties. Compared to 4-(4-Methylpyrimidin-2-yl)benzaldehyde, the position of the substituent on the benzaldehyde moiety can lead to different steric and electronic effects, impacting the compound’s overall behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C12H10N2O |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(4-methylpyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-5-6-13-12(14-9)11-4-2-3-10(7-11)8-15/h2-8H,1H3 |
InChI-Schlüssel |
NYAGFERREBSXSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)C2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















